Methylbenactyzium Bromide

Descripción

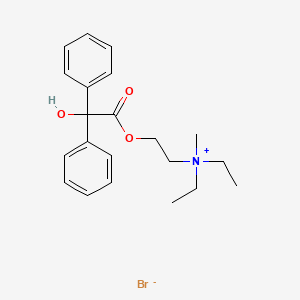

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMVJQCQTCLYIF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13473-61-5 (Parent) |

Source

|

| Record name | Methylbenactyzium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046832 |

Source

|

| Record name | Benzactyzine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3166-62-9 |

Source

|

| Record name | Ethanaminium, N,N-diethyl-2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3166-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylbenactyzium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gastrimade | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzactyzine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylbenactyzium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLBENACTYZIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35Q3X4F69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Methylbenactyzium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylbenactyzium bromide is a quaternary ammonium (B1175870) compound and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable preference for the M1 and M3 subtypes. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, and available toxicological data. The information is presented to support further research and development of this compound for potential therapeutic applications. All quantitative data are summarized in tables, and detailed experimental methodologies are provided. Visual diagrams of key pathways and workflows are included to facilitate understanding.

Introduction

This compound is a synthetic anticholinergic agent that has been investigated for its therapeutic potential in conditions characterized by smooth muscle spasms and hypersecretion. As a quaternary ammonium derivative, its structure confers specific pharmacokinetic properties, including limited oral absorption and reduced penetration across the blood-brain barrier. This technical guide aims to consolidate the current knowledge on the pharmacological properties of this compound to serve as a resource for researchers and drug development professionals.

Chemical and Physical Properties

This compound is chemically known as N,N-diethyl-2-((hydroxyl)(diphenyl)acetoxy)-N-methylethylaminium bromide. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 3166-62-9 |

| Molecular Formula | C21H28BrNO3 |

| Molecular Weight | 422.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It exhibits a higher affinity for M1 and M3 receptor subtypes compared to other muscarinic receptors. By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve stimulation of target organs.

The antagonism of M3 receptors in smooth muscle cells leads to muscle relaxation, which is the basis for its antispasmodic effects in the gastrointestinal tract. Its action on M1 and M3 receptors in exocrine glands results in reduced secretions.

Figure 1: Signaling pathway of M3 muscarinic receptor antagonism by this compound.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are the result of its anticholinergic properties. These include:

-

Gastrointestinal Tract: Reduction of smooth muscle tone and motility, leading to an antispasmodic effect.

-

Exocrine Glands: Inhibition of saliva and gastric acid secretion.

Due to its quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier, resulting in minimal central nervous system (CNS) effects at therapeutic doses.

Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Qualitative) |

| M1 | High |

| M2 | Low |

| M3 | High |

| M4 | Low |

| M5 | Low |

Pharmacokinetics

The pharmacokinetic profile of this compound is significantly influenced by its quaternary ammonium structure.

| Parameter | Value |

| Oral Bioavailability | <10% |

| Time to Peak Plasma Concentration (Parenteral) | 30-60 minutes |

| Protein Binding | Negligible |

| Volume of Distribution (Vd) | 0.8 - 1.2 L/kg |

| Metabolism | Hydrolysis by hepatic esterases |

| Metabolites | Inactive |

| Elimination Half-life (t1/2) | 3 - 5 hours |

| Excretion | Primarily renal (as metabolites) |

Toxicology

Limited toxicological data is available specifically for this compound. It is crucial to distinguish it from the highly toxic and structurally unrelated compound, methyl bromide. One source indicates an oral LD50 in mice.

| Test | Species | Route | LD50 |

| Acute Toxicity | Mouse | Oral | 780 mg/kg |

Further comprehensive toxicology studies are required to fully characterize the safety profile of this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound like this compound to different muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Test compound (this compound).

-

Non-specific binding control (e.g., Atropine at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (approximately its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of atropine.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental workflow for a muscarinic receptor radioligand binding assay.

In Vivo Model for Antispasmodic Activity

A common preclinical model to assess the antispasmodic activity of a compound on the gastrointestinal tract is the charcoal meal transit test in rodents.

Materials:

-

Rodents (e.g., mice or rats).

-

Test compound (this compound).

-

Vehicle control (e.g., saline).

-

Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).

-

Atropine (as a positive control).

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound or vehicle control via a relevant route (e.g., intraperitoneal or intravenous injection).

-

After a set pre-treatment time (e.g., 30 minutes), administer the charcoal meal orally to each animal.

-

After a specific time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.

-

Carefully dissect the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100.

-

Compare the intestinal transit in the this compound-treated group to the vehicle control group. A significant decrease in transit indicates antispasmodic activity.

Conclusion

This compound is a peripherally acting muscarinic antagonist with selectivity for M1 and M3 receptor subtypes. Its pharmacokinetic profile, characterized by poor oral absorption and limited CNS penetration, suggests a favorable safety profile with respect to central anticholinergic side effects. The available data indicates its potential as an antispasmodic agent. However, a comprehensive understanding of its receptor binding affinities and a more thorough toxicological evaluation are necessary to fully elucidate its therapeutic potential and guide future clinical development. This technical guide provides a foundational overview to support these further research endeavors.

Methylbenactyzium Bromide: An In-Depth Technical Guide to a Muscarinic Acetylcholine Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylbenactyzium (B76584) bromide, a quaternary ammonium (B1175870) derivative of benactyzine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its pharmacological profile suggests a preference for the M1 and M3 subtypes, making it a compound of interest for therapeutic applications targeting the parasympathetic nervous system, such as gastrointestinal disorders. This technical guide provides a comprehensive overview of methylbenactyzium bromide, including its chemical properties, mechanism of action, and the experimental protocols used for its characterization. Due to the limited availability of specific quantitative binding and functional data for this compound in publicly accessible literature, this guide will utilize data from well-characterized muscarinic antagonists to illustrate the principles of data presentation and experimental design.

Chemical and Physical Properties

This compound is a synthetic quaternary ammonium compound. The presence of a permanent positive charge on the nitrogen atom generally leads to poor absorption across the gastrointestinal tract and limited ability to cross the blood-brain barrier.

| Property | Value |

| IUPAC Name | diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium bromide |

| Synonyms | Benactyzine Methobromide |

| CAS Number | 3166-62-9 |

| Molecular Formula | C₂₁H₂₈BrNO₃ |

| Molecular Weight | 422.36 g/mol |

| Structure | A diphenylacetyloxy group linked to a quaternary ammonium center. |

Mechanism of Action: Muscarinic Acetylcholine Receptor Inhibition

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, it prevents ACh from eliciting its physiological effects.

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes have distinct tissue distributions and couple to different intracellular signaling pathways:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is generally excitatory.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is generally inhibitory.

This compound is reported to exhibit a higher affinity for M1 and M3 subtypes compared to other muscarinic receptors.[1] This selectivity suggests that its primary effects would be the inhibition of Gq-mediated signaling, leading to reduced smooth muscle contraction and glandular secretion.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gq and Gi/o coupled muscarinic receptors, which are inhibited by this compound.

Data Presentation: Pharmacological Profile

Radioligand Binding Affinity (Ki values)

The inhibition constant (Ki) represents the affinity of a compound for a receptor. It is determined through competitive binding assays where the antagonist competes with a radiolabeled ligand for binding to the receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Example Binding Affinities (Ki in nM) of Selected Muscarinic Antagonists

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Selectivity Profile |

| Atropine (non-selective) | 1.0 | 1.8 | 1.2 | 1.1 | 1.3 | Non-selective |

| Pirenzepine (M1-selective) | 15 | 700 | 200 | 150 | 250 | M1 > M4 > M3 > M5 > M2 |

| Methoctramine (M2-selective) | 150 | 10 | 200 | 50 | 180 | M2 > M4 > M1 > M5 > M3 |

| Darifenacin (M3-selective) | 12 | 60 | 1.0 | 80 | 20 | M3 > M1 > M5 > M2 > M4 |

Note: These values are illustrative and compiled from various sources. Actual values may vary depending on experimental conditions.

Functional Antagonism (pA2 and IC50 values)

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist.

-

pA2 value: This is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional system and is determined via Schild analysis.

-

IC50 value: This is the concentration of an antagonist that produces 50% inhibition of a specific agonist response.

Table 2: Example Functional Potencies of Selected Muscarinic Antagonists

| Compound | M1 (pA2/IC50) | M2 (pA2/IC50) | M3 (pA2/IC50) | M4 (pA2/IC50) | M5 (pA2/IC50) |

| Atropine | pA2 ≈ 9.0 | pA2 ≈ 8.8 | pA2 ≈ 9.1 | pA2 ≈ 9.0 | pA2 ≈ 8.9 |

| Pirenzepine | pA2 ≈ 8.0 | pA2 ≈ 6.5 | pA2 ≈ 7.0 | pA2 ≈ 7.2 | pA2 ≈ 6.8 |

| Darifenacin | IC50 ≈ 15 nM | IC50 ≈ 80 nM | IC50 ≈ 1.5 nM | IC50 ≈ 100 nM | IC50 ≈ 25 nM |

Note: These values are illustrative. pA2 values are typically determined for competitive antagonists in tissue-based assays, while IC50 values are often determined in cell-based functional assays.

Experimental Protocols

The characterization of a muscarinic antagonist like this compound involves a series of in vitro experiments to determine its binding affinity and functional potency at each of the five muscarinic receptor subtypes.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound.

Detailed Methodology (Example):

-

Membrane Preparation:

-

Human embryonic kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a concentration close to its Kd.

-

Add increasing concentrations of this compound.

-

For determination of non-specific binding, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) is used.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium.

Detailed Methodology (Example):

-

Cell Culture and Plating:

-

Chinese hamster ovary (CHO) cells stably expressing the human M1 or M3 receptor are plated in 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

-

-

Dye Loading:

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.

-

-

Antagonist Incubation:

-

The dye solution is removed, and the cells are washed.

-

Cells are then incubated with varying concentrations of this compound for a period to allow for receptor binding (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Measurement:

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

A fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine, typically at its EC80 concentration) is added to the wells to stimulate calcium release.

-

The change in fluorescence intensity is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each antagonist concentration.

-

The data are normalized to the response in the absence of the antagonist, and an IC50 value is calculated using non-linear regression.

-

This assay measures the antagonist's ability to reverse agonist-induced inhibition of cAMP production.

Detailed Methodology (Example):

-

Cell Culture:

-

CHO cells stably expressing the human M2 or M4 receptor are cultured.

-

-

Assay Procedure:

-

Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Varying concentrations of this compound are added to the cell suspension.

-

The cells are then stimulated with a combination of forskolin (to elevate basal cAMP levels) and a fixed concentration of a muscarinic agonist (e.g., acetylcholine at its EC80).

-

The reaction is incubated for a set time (e.g., 30 minutes) at room temperature.

-

-

cAMP Measurement:

-

The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

The antagonist's effect is measured as the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

An IC50 value is determined by plotting the cAMP levels against the antagonist concentration and fitting the data with a sigmoidal dose-response curve.

-

Conclusion

This compound is a competitive muscarinic acetylcholine receptor antagonist with a potential selectivity for M1 and M3 subtypes. Its quaternary ammonium structure suggests a primary peripheral action with limited central nervous system penetration. While specific quantitative pharmacological data for this compound are not extensively available in the public domain, the experimental protocols and principles outlined in this guide provide a robust framework for its comprehensive characterization. Further studies are warranted to fully elucidate its binding affinity and functional potency at all five muscarinic receptor subtypes, which will be crucial for a complete understanding of its therapeutic potential and off-target effects.

References

An In-depth Technical Guide to the Synthesis of Methylbenactyzium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for Methylbenactyzium bromide, a quaternary ammonium (B1175870) compound. The synthesis is primarily achieved through a two-step process involving an initial esterification followed by a quaternization reaction. This document outlines the methodologies for these key transformations, presents relevant data in a structured format, and includes visualizations of the synthetic pathways.

Chemical Properties and Data

This compound, scientifically known as diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium bromide, possesses the following key chemical properties:

| Property | Value |

| CAS Number | 3166-62-9 |

| Molecular Formula | C₂₁H₂₈BrNO₃ |

| Molecular Weight | 422.36 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 169-170 °C |

| Solubility | Soluble in DMSO |

Synthesis Pathways

The most common and industrially relevant synthesis of this compound involves a two-step reaction sequence. The first step is the formation of an ester intermediate, which is then subjected to a quaternization reaction to yield the final product.

Step 1: Esterification of Benzilic Acid

The initial step involves the esterification of benzilic acid. Two primary routes are described for this transformation:

-

Route 1a: Reaction with 2-Chloroethanol (B45725). In this direct approach, benzilic acid is reacted with 2-chloroethanol to form the 2-chloroethyl benzilate intermediate. This reaction is a standard esterification and typically requires an acid catalyst and heat to proceed effectively.

-

Route 1b: Reaction with 2-(Diethylamino)ethanol (B1670525). An alternative and often preferred method is the esterification of benzilic acid with 2-(diethylamino)ethanol. This reaction directly produces the tertiary amine precursor, 2-(diethylamino)ethyl benzilate, which is then used in the subsequent quaternization step. This route can be advantageous as it bypasses the need to handle the potentially more reactive 2-chloroethyl benzilate.

Step 2: Quaternization

The second and final step is the quaternization of the amine-containing intermediate to form the quaternary ammonium salt, this compound.

-

From 2-(Diethylamino)ethyl benzilate: The intermediate, 2-(diethylamino)ethyl benzilate, obtained from Route 1b, is reacted with a methylating agent, typically methyl bromide, to yield this compound. This is a classic Menshutkin reaction, where the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic methyl group of methyl bromide, resulting in the formation of the quaternary ammonium bromide salt.

-

From 2-Chloroethyl benzilate: If the synthesis proceeds via Route 1a, the resulting 2-chloroethyl benzilate is first reacted with diethylmethylamine. In this nucleophilic substitution reaction, the diethylmethylamine displaces the chloride, forming the quaternary ammonium cation which then pairs with the bromide ion present in the reaction mixture to give the final product.[1]

Visualized Synthesis Pathways

The following diagrams illustrate the described synthesis pathways for this compound.

Experimental Protocols

While specific industrial protocols are often proprietary, the following general experimental procedures can be inferred from the available literature for the key reaction steps.

General Procedure for Esterification of Benzilic Acid with 2-(Diethylamino)ethanol (Route 1b)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve benzilic acid in a suitable azeotropic solvent such as toluene.

-

Addition of Reagents: Add an equimolar amount of 2-(diethylamino)ethanol to the flask, followed by a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Work-up: After the theoretical amount of water has been collected, cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(diethylamino)ethyl benzilate. Further purification can be achieved by vacuum distillation or chromatography.

General Procedure for Quaternization of 2-(Diethylamino)ethyl benzilate with Methyl Bromide

-

Reaction Setup: Dissolve the purified 2-(diethylamino)ethyl benzilate in a suitable aprotic solvent, such as acetone (B3395972) or acetonitrile, in a pressure-resistant flask.

-

Addition of Reagent: Cool the solution in an ice bath and bubble methyl bromide gas through the solution, or add a condensed solution of methyl bromide. The flask should be sealed to maintain pressure.

-

Reaction: Allow the mixture to stir at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The product, this compound, will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Logical Workflow for Synthesis

The following diagram outlines the logical progression of the synthesis, from starting materials to the final purified product.

This guide provides a foundational understanding of the synthesis of this compound. Researchers and drug development professionals are encouraged to consult detailed patent literature and specialized chemical synthesis journals for more specific and optimized experimental conditions. Standard laboratory safety protocols should be strictly adhered to when handling all chemicals mentioned in this document.

References

Methylbenactyzium Bromide: A Technical Guide to its Role as a Diarylmethane-Based Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylbenactyzium (B76584) bromide, a quaternary ammonium (B1175870) compound belonging to the diarylmethane class, is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. This technical guide provides a comprehensive overview of its chemical properties, pharmacological actions, and the experimental methodologies used for its characterization. While specific quantitative data on its receptor binding affinities are not extensively available in public literature, this document outlines the established principles of its mechanism of action and provides detailed, adaptable protocols for its study. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its role in pharmacology.

Introduction

Methylbenactyzium bromide, also known as benactyzine (B1667973) methobromide, is a synthetic compound recognized for its anticholinergic properties.[1] Structurally, it is classified as a diarylmethane, featuring a central methane (B114726) moiety to which two phenyl groups are attached.[2] Its primary pharmacological effect is the competitive antagonism of muscarinic acetylcholine receptors, which mediate a wide range of parasympathetic nervous system functions. This action underlies its use in research and its historical therapeutic applications. As a quaternary ammonium compound, its pharmacokinetic properties, such as limited ability to cross the blood-brain barrier, are a key consideration in its pharmacological profile.[3][4]

Chemical and Physical Properties

This compound is the methylated quaternary ammonium salt of benactyzine. The presence of the quaternary amine group imparts a permanent positive charge, which significantly influences its solubility and membrane permeability.

| Property | Value | Source |

| IUPAC Name | diethyl({2-[(2-hydroxy-2,2-diphenylacetyl)oxy]ethyl})methylazanium bromide | [5] |

| Synonyms | Benactyzine methobromide, Methylbenactyzine bromide | [6] |

| CAS Number | 3166-62-9 | [5] |

| Molecular Formula | C21H28BrNO3 | [5] |

| Molecular Weight | 422.36 g/mol | [5] |

| Chemical Class | Diarylmethane, Quaternary Ammonium Compound | [2] |

| Predicted Water Solubility | 0.000345 mg/mL | [5] |

| Predicted logP | -0.73 | [5] |

Synthesis

While detailed, step-by-step proprietary synthesis methods are not publicly available, the general synthetic route to this compound involves a two-step process.

Logical Workflow for the Synthesis of this compound

Caption: General synthesis pathway for this compound.

A detailed, adaptable protocol for a similar reaction is presented in the Experimental Protocols section.

Pharmacological Profile

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby preventing the endogenous neurotransmitter, acetylcholine, from binding and eliciting a response. This blockade of parasympathetic signaling leads to a variety of physiological effects, including smooth muscle relaxation and reduced glandular secretions.[3]

Signaling Pathways

This compound's effects are mediated by its blockade of G-protein coupled muscarinic receptors. The M1 and M3 subtypes, which are often associated with excitatory responses, are of particular interest.

Signaling Pathway of the M1 Muscarinic Receptor

Caption: M1 receptor signaling pathway and its inhibition.

Signaling Pathway of the M3 Muscarinic Receptor in Smooth Muscle

Caption: M3 receptor-mediated smooth muscle contraction pathway.

Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound is largely dictated by its quaternary ammonium structure.

| ADME Parameter | Expected Properties for a Quaternary Ammonium Compound |

| Absorption | Poor oral bioavailability due to low lipophilicity and positive charge, limiting passive diffusion across the gastrointestinal tract. |

| Distribution | Limited distribution into the central nervous system due to the inability to readily cross the blood-brain barrier.[3][4] |

| Metabolism | Primarily metabolized in the liver. Specific metabolic pathways for this compound are not well-documented. |

| Excretion | Likely excreted via both renal and fecal routes. The parent compound, benactyzine, shows significant urinary and fecal excretion in rats.[2] |

Experimental Protocols

The following are detailed, representative protocols that can be adapted for the study of this compound.

General Synthesis of a Benactyzine Analog

This protocol describes a general method for the synthesis of benactyzine-like esters, which can be followed by quaternization.[9]

-

Esterification:

-

In a round-bottom flask, dissolve benzilic acid (1 equivalent) and a suitable amino alcohol (e.g., 2-(diethylamino)ethanol, 1 equivalent) in an appropriate solvent such as toluene.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting tertiary amine ester (benactyzine) by column chromatography or recrystallization.

-

-

Quaternization:

-

Dissolve the purified benactyzine (1 equivalent) in a suitable solvent like acetonitrile.

-

Add an excess of methyl bromide (as a solution in a suitable solvent or bubbled through the reaction mixture).

-

Stir the reaction at room temperature overnight.

-

The quaternary ammonium salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

-

Muscarinic Receptor Radioligand Binding Assay

This protocol is a general procedure for determining the binding affinity of a compound to muscarinic receptors using a radiolabeled ligand.

Workflow for Radioligand Binding Assay

Caption: Workflow for a muscarinic receptor binding assay.

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the muscarinic receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

-

Total Binding: Add assay buffer, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of a non-labeled antagonist (e.g., atropine), the radiolabeled antagonist, and the membrane preparation.

-

Competitor Binding: Add varying concentrations of this compound, the radiolabeled antagonist, and the membrane preparation.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Schild Analysis)

This protocol describes an isolated organ bath experiment to determine the functional potency (pA2 value) of this compound.

-

Tissue Preparation:

-

Isolate a smooth muscle tissue preparation (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

-

-

Agonist Concentration-Response Curve (Control):

-

Perform a cumulative addition of a muscarinic agonist (e.g., carbachol) to obtain a concentration-response curve for muscle contraction.

-

Wash the tissue thoroughly to allow it to return to baseline.

-

-

Antagonist Incubation and Second Agonist Curve:

-

Add a known concentration of this compound to the organ bath and incubate for 30-60 minutes.

-

Repeat the cumulative addition of the agonist to obtain a second concentration-response curve in the presence of the antagonist.

-

-

Repeat with Multiple Antagonist Concentrations:

-

Repeat step 3 with at least two other concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

For each antagonist concentration, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).

-

Create a Schild plot by graphing log(dose ratio - 1) on the y-axis versus the negative log of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency. A slope not significantly different from 1 is indicative of competitive antagonism.[10][11][12][13]

-

Quantitative Analysis in Biological Matrices (LC-MS/MS)

This is a general procedure for the quantification of a small molecule like this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16][17][18]

-

Sample Preparation:

-

To a plasma sample, add an internal standard (a structurally similar compound, ideally a stable isotope-labeled version of the analyte).

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Liquid Chromatography: Use a suitable column (e.g., C18) and a mobile phase gradient to achieve chromatographic separation of the analyte from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both this compound and the internal standard to ensure selectivity and accurate quantification.

-

-

Data Analysis:

-

Construct a calibration curve by analyzing samples with known concentrations of this compound.

-

Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a diarylmethane derivative that acts as a muscarinic acetylcholine receptor antagonist. Its quaternary ammonium structure confers distinct pharmacokinetic properties, limiting its central nervous system penetration. While specific quantitative data on its interaction with muscarinic receptor subtypes are scarce in the public domain, the experimental protocols provided in this guide offer a framework for its detailed pharmacological characterization. The visualization of its mechanism of action through signaling pathway diagrams further elucidates its role in modulating cholinergic neurotransmission. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a foundational understanding of this compound and the methodologies for its investigation.

References

- 1. What is Benactyzine Methobromide used for? [synapse.patsnap.com]

- 2. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ethanaminium, N,N-diethyl-2-((2-hydroxy-2,2-diphenylacetyl)oxy)-N-methyl-, bromide (1:1) | C21H28BrNO3 | CID 18493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benactyzine [drugcentral.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Synthesis and preliminary biological evaluation of gabactyzine, a benactyzine-GABA mutual prodrug, as an organophosphate antidote - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 11. Schild equation - Wikipedia [en.wikipedia.org]

- 12. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 16. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methylbenactyzium Bromide: A Literature Review of its Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenactyzium bromide, also known as benactyzine (B1667973) methobromide, is a quaternary ammonium (B1175870) compound with potent anticholinergic properties. Historically, it has been investigated for its therapeutic potential in various conditions, primarily those involving the parasympathetic nervous system. As a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, it exerts its effects by blocking the action of acetylcholine, a key neurotransmitter. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its therapeutic applications, mechanism of action, and the experimental methodologies used to characterize its pharmacological profile.

Chemical and Physical Properties

This compound is the N-methylated quaternary bromide salt of benactyzine. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;methyl bromide |

| Synonyms | Benactyzine Methobromide, this compound |

| CAS Number | 3166-62-9 |

| Molecular Formula | C₂₁H₂₈BrNO₃ |

| Molecular Weight | 422.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors, with a reported selectivity for the M1 and M3 subtypes.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.

Muscarinic M1 and M3 Receptor Signaling Pathway

The M1 and M3 muscarinic receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, a conformational change in the receptor activates the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound competitively blocks the initial binding of acetylcholine to the M1 and M3 receptors, thereby inhibiting this entire signaling cascade.

Therapeutic Applications

The primary therapeutic applications of this compound have historically revolved around its ability to reduce smooth muscle spasms and secretions.

Peptic Ulcer Disease

In the mid-20th century, prior to the advent of H₂-receptor antagonists and proton pump inhibitors, anticholinergic agents were a cornerstone of peptic ulcer therapy.[2][3][4] The rationale for their use was to reduce gastric acid secretion and motility, thereby promoting ulcer healing. While specific clinical trial data for this compound is scarce in modern databases, the therapeutic efficacy of anticholinergics as a class in this era is documented in numerous reviews.[5][6]

Table 1: Representative Clinical Outcomes for Anticholinergic Therapy in Peptic Ulcer Disease (Mid-20th Century)

| Parameter | Observation | Reference |

| Gastric Acid Secretion | Moderate reduction in basal and nocturnal acid output. | [3] |

| Gastric Motility | Delayed gastric emptying and reduced gastrointestinal tone. | [6] |

| Symptom Relief | Often reported improvement in epigastric pain. | [5] |

| Ulcer Healing | Variable, often used in conjunction with antacids. | [2][7] |

Gastrointestinal Spasms

Due to its antispasmodic effects on smooth muscle, this compound was also employed in the management of gastrointestinal spasms and hypermotility.

Other Potential Applications

The tertiary amine analog of this compound, benactyzine, was investigated for the treatment of anxiety and depression in the 1950s and 1960s.[1][8][9] However, as a quaternary ammonium compound, this compound has limited ability to cross the blood-brain barrier, and therefore its central nervous system effects are expected to be minimal.

Experimental Protocols

Synthesis of this compound

A general two-step synthesis for quaternary ammonium esters of benzilic acid involves esterification followed by quaternization.

Step 1: Esterification of Benzilic Acid with N,N-diethylaminoethanol

-

Benzilic acid and a suitable activating agent (e.g., thionyl chloride or a carbodiimide) are reacted in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

N,N-diethylaminoethanol is added to the activated benzilic acid, and the mixture is stirred, often at elevated temperatures, to facilitate the formation of the ester, benactyzine.

-

The reaction is monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction mixture is worked up by washing with aqueous base (e.g., sodium bicarbonate solution) and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude benactyzine.

-

The crude product can be purified by column chromatography or recrystallization.

Step 2: Quaternization of Benactyzine with Methyl Bromide

-

Benactyzine is dissolved in a suitable solvent (e.g., acetone (B3395972) or acetonitrile).

-

Methyl bromide is added to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

The quaternary ammonium salt, this compound, being ionic, often precipitates from the organic solvent.

-

The reaction progress can be monitored by the disappearance of the benactyzine spot on TLC.

-

The precipitated product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.

In Vitro Pharmacology: Muscarinic Receptor Binding Assay

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[10][11][12]

Objective: To determine the inhibitory constant (Ki) of this compound for M1 and M3 muscarinic receptors.

Materials:

-

Cell membranes expressing human M1 or M3 muscarinic receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Non-specific binding control: Atropine (B194438) (high concentration).

-

Test compound: this compound at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), a high concentration of atropine (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound is a quaternary ammonium anticholinergic agent that has historically been used for its ability to reduce gastrointestinal motility and secretion, particularly in the context of peptic ulcer disease. Its mechanism of action is the competitive antagonism of M1 and M3 muscarinic acetylcholine receptors. While detailed quantitative data from modern clinical trials are lacking, historical literature and an understanding of its pharmacological class provide insight into its therapeutic rationale and applications. The experimental protocols for its synthesis and in vitro characterization are well-established for this class of compounds. Further research into historical medical archives may be necessary to uncover more specific clinical efficacy data for this particular agent.

References

- 1. Anticholinergics, antimuscarinics or atropinics? About the words in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The evolution of peptic ulcer therapy. A role for temporal control of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-ulcer therapy. Past to present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Management of Peptic Ulcer: A Century of Expert Opinions in Cecil Textbook of Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticholinergic therapy of gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticholinergic drugs in gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transesterification for Synthesis of Carboxylates Using Aldehydes as Acyl Donors via C–H and C–O Bond Activations [ouci.dntb.gov.ua]

- 10. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]

- 11. A Brief History of Ulcer Treatments - Los Angeles Times [latimes.com]

- 12. acpjournals.org [acpjournals.org]

The Discovery and Pharmacological History of Methylbenactyzium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylbenactyzium bromide, a quaternary ammonium (B1175870) derivative of the anticholinergic agent benactyzine (B1667973), has a notable history in the realm of gastrointestinal pharmacology. This technical guide provides a comprehensive overview of its discovery, mechanism of action, synthesis, and clinical applications. By delving into its pharmacological properties and the signaling pathways it modulates, this document serves as a critical resource for professionals in drug development and scientific research. Quantitative data from available studies are summarized, and detailed experimental methodologies are provided to facilitate further investigation and understanding of this compound.

Introduction

This compound is a peripherally acting antimuscarinic agent. As a quaternary ammonium compound, it possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects associated with its tertiary amine precursor, benactyzine. This characteristic made it a subject of interest for treating various gastrointestinal disorders characterized by smooth muscle spasms and hypersecretion.

This guide will explore the historical context of its development, its chemical synthesis, and its pharmacological profile. A key focus will be on its mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, which is pivotal in regulating gastrointestinal motility and secretion.

Chemical Properties

A summary of the fundamental chemical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | --INVALID-LINK--methylammonium bromide |

| Synonyms | Benactyzine methobromide, (2-Hydroxy-2,2-diphenyl-acetoxyethyl)diethyl-methylammonium bromide |

| CAS Number | 3166-62-9 |

| Molecular Formula | C21H28BrNO3 |

| Molecular Weight | 422.36 g/mol |

| Appearance | White or almost white, crystalline powder |

| Solubility | Soluble in water and ethanol |

History and Discovery

The development of this compound is intrinsically linked to its parent compound, benactyzine. Benactyzine, a tertiary amine, was developed in the mid-20th century and was marketed in the United States by Merck in 1957 under the trade name "Suavitil" for the treatment of anxiety and depression.[1][2] As an anticholinergic agent, benactyzine's therapeutic potential and its limitations, such as central nervous system side effects, spurred further research into derivatives with a more favorable safety profile.

The quaternization of benactyzine to form this compound was a strategic chemical modification aimed at restricting its activity to the peripheral nervous system. This approach was common in the development of anticholinergic drugs intended for gastrointestinal applications, as the permanent positive charge on the quaternary nitrogen significantly reduces lipid solubility and, consequently, the ability to cross the blood-brain barrier. While the precise timeline and individuals responsible for the initial synthesis of this compound are not extensively documented in readily available literature, its development can be situated within the broader wave of psychopharmacological and autonomic drug research of the 1950s and 1960s. Analogs of benactyzine were indeed utilized as antispasmodics in the management of gastrointestinal disorders.[3]

Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs). It shows a degree of selectivity for the M3 receptor subtype, which is predominantly expressed in smooth muscle cells, secretory glands, and the enteric nervous system.

Muscarinic M3 Receptor Signaling Pathway

The binding of acetylcholine to M3 receptors on gastrointestinal smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This process is mediated by the Gq alpha subunit of the heterotrimeric G protein. The key steps in this pathway are outlined below and visualized in the accompanying diagram.

-

Receptor Activation: Acetylcholine binds to the M3 muscarinic receptor.

-

G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction.

This compound competitively blocks the initial step of this pathway by preventing acetylcholine from binding to the M3 receptor, thereby inhibiting the downstream signaling events and leading to smooth muscle relaxation.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Synthesis and Experimental Protocols

While detailed proprietary synthesis protocols are not publicly available, the general synthetic route for this compound involves a two-step process. This process is typical for the synthesis of quaternary ammonium esters.

General Synthesis Workflow

-

Esterification: The first step involves the esterification of benzilic acid with a suitable amino alcohol, such as 2-(diethylamino)ethanol. This reaction is typically acid-catalyzed and results in the formation of the tertiary amine ester, benactyzine.

-

Quaternization: The second step is the quaternization of the tertiary amine nitrogen of benactyzine with a methylating agent, in this case, methyl bromide. This reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic methyl group of methyl bromide, resulting in the formation of the quaternary ammonium salt, this compound.

Caption: General Synthesis Workflow of this compound.

Experimental Protocol for In Vitro Assessment of Anticholinergic Activity

A common method to determine the anticholinergic activity of a compound like this compound is through a radioligand binding assay. This assay measures the ability of the compound to displace a known radiolabeled muscarinic antagonist from the receptors.

Objective: To determine the binding affinity (Ki) of this compound for muscarinic M3 receptors.

Materials:

-

Cell membranes prepared from a cell line expressing human M3 muscarinic receptors (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled muscarinic antagonist, e.g., [3H]-N-methylscopolamine ([3H]-NMS).

-

This compound stock solution.

-

Atropine (B194438) (as a positive control).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound and atropine in the binding buffer.

-

In a 96-well plate, add the cell membranes, the radioligand ([3H]-NMS) at a concentration close to its Kd, and varying concentrations of this compound or atropine.

-

For total binding, add only the cell membranes and the radioligand.

-

For non-specific binding, add the cell membranes, the radioligand, and a high concentration of atropine (e.g., 1 µM).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetics and Therapeutic Applications

As a quaternary ammonium compound, this compound has low lipid solubility, which dictates its pharmacokinetic profile.

Pharmacokinetic Parameters

| Parameter | Value/Description |

| Absorption | Poor oral absorption due to its charge and low lipid solubility. Typically administered parenterally for systemic effects. |

| Distribution | Largely restricted to the peripheral tissues, with minimal penetration into the central nervous system. |

| Metabolism | Expected to be metabolized by esterases, leading to the hydrolysis of the ester linkage. |

| Excretion | Primarily excreted via the kidneys. |

Therapeutic Applications

Historically, this compound and similar quaternary anticholinergics were used in the management of gastrointestinal disorders.

-

Peptic Ulcer Disease: By blocking muscarinic receptors on parietal cells, it can reduce gastric acid secretion. Its antispasmodic effect on the gastric smooth muscle can also help alleviate pain.

-

Irritable Bowel Syndrome (IBS) and other Spastic Conditions: Its ability to relax intestinal smooth muscle makes it useful for treating the cramping and abdominal pain associated with IBS and other conditions of intestinal hypermotility.

While effective, the use of this compound has largely been superseded by more selective and potent drugs, such as proton pump inhibitors for peptic ulcer disease and newer generation antispasmodics for IBS.

Due to the limited contemporary use of this compound, there is a scarcity of recent, robust clinical trial data. Older studies often lack the rigorous design and reporting standards of modern clinical trials, making it difficult to present a comprehensive table of quantitative efficacy data. Meta-analyses of older smooth muscle relaxants in IBS have shown a therapeutic benefit over placebo, with a pooled odds ratio for global improvement of 2.13.[4] However, these analyses often group multiple drugs, and specific data for this compound are not detailed.

Conclusion

This compound represents a classic example of targeted drug design, where a known centrally acting agent, benactyzine, was chemically modified to restrict its activity to the periphery for the treatment of gastrointestinal disorders. Its mechanism as a muscarinic antagonist, particularly at the M3 receptor, provides a clear rationale for its antispasmodic and antisecretory effects. While its clinical use has diminished with the advent of newer therapeutic classes, a thorough understanding of its discovery, pharmacology, and synthesis remains valuable for researchers in the fields of autonomic pharmacology and drug development. The principles underlying its design and mechanism of action continue to inform the development of new peripherally acting drugs with improved selectivity and safety profiles.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments Using Methylbenactyzium Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of Methylbenactyzium bromide, a known muscarinic acetylcholine (B1216132) receptor antagonist.[1] The following sections offer step-by-step methodologies for key assays, data presentation guidelines, and visual representations of experimental workflows and signaling pathways.

Mechanism of Action

This compound, also known as Benactyzine Methobromide, functions as an anticholinergic agent by competitively blocking the action of acetylcholine at muscarinic receptors.[1] This antagonism prevents the binding of acetylcholine, thereby reducing the activity of the parasympathetic nervous system.[1] Its primary therapeutic applications have been in conditions characterized by excessive cholinergic activity.[1] In vitro studies are crucial to further elucidate its specific interactions with muscarinic receptor subtypes and its effects on cellular processes.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in various in vitro assays. This serves as a template for presenting experimental findings in a clear and structured manner.

| Assay Type | Cell Line/Target | Parameter | Value | Reference |

| Cell Viability | A375 Melanoma | IC50 (48h) | 34.34 µM | [2] |

| MCF-7 Breast Cancer | IC50 (72h) | 4.8 - 25.7 µM | [2] | |

| HT-29 Colorectal Cancer | IC50 (48h) | > 50 µM | [2] | |

| Receptor Binding | Muscarinic M1 Receptor | Ki | Value | |

| Muscarinic M2 Receptor | Ki | Value | ||

| Muscarinic M3 Receptor | Ki | 9.11 (pKi) | [3] | |

| Apoptosis | A375 Melanoma | % Apoptotic Cells (at IC50) | Value | |

| Calcium Imaging | SH-SY5Y Neuroblastoma | Change in [Ca2+]i | Value |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4][5][6]

Materials:

-

This compound

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank (medium only).[7]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[8]

Apoptosis Assay (Annexin V-FITC Staining)

This protocol detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

Materials:

-

This compound-treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Muscarinic Receptor Binding Assay

This protocol is a competitive binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors.[10][11][12] It utilizes a radiolabeled ligand that specifically binds to the receptor, and the displacement of this radioligand by this compound is measured.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest

-

Radiolabeled ligand (e.g., [3H]-N-methylscopolamine)

-

This compound

-

Assay buffer

-

Unlabeled ligand for non-specific binding determination (e.g., atropine)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a microcentrifuge tube, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the mixture at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum manifold to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound, particularly in cells expressing muscarinic receptors that couple to calcium signaling pathways (e.g., M1, M3, M5).[13][14][15]

Materials:

-

Cells expressing the muscarinic receptor of interest

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-